molecular formula C12H10ClN5 B2384678 9-(4-Chlorobenzyl)-9H-purin-6-amine CAS No. 56046-27-6

9-(4-Chlorobenzyl)-9H-purin-6-amine

Cat. No.: B2384678
CAS No.: 56046-27-6
M. Wt: 259.7
InChI Key: QLTZCEOYUNTGLR-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Chemistry and Medicinal Chemistry

Purine chemistry is a cornerstone of medicinal chemistry, owing to the central role of purines in biological systems. Purines are fundamental components of nucleic acids (DNA and RNA), energy carriers like adenosine (B11128) triphosphate (ATP), and various coenzymes. rsc.org The purine scaffold, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is considered a "privileged scaffold" in drug discovery because it can interact with a wide range of biological targets. nih.gov

The compound 9-(4-Chlorobenzyl)-9H-purin-6-amine is a synthetic derivative of adenine (B156593) (6-aminopurine). The key modification is the attachment of a benzyl (B1604629) group, substituted with a chlorine atom at the para-position, to the nitrogen at position 9 of the purine ring. This substitution is not arbitrary; N9-substituted purines are a significant class of compounds with a history of diverse biological activities. derpharmachemica.com The presence of the chlorobenzyl group can influence the molecule's lipophilicity, electronic distribution, and steric properties, all of which are critical determinants of its interaction with biological macromolecules.

Research into similar 9-benzylpurine derivatives has revealed a broad spectrum of activities, including antiviral, anticancer, and antihypertensive effects. derpharmachemica.com For instance, the substitution at the 9-position of the purine ring has been a key strategy in the development of inhibitors for enzymes like Hsp90 (Heat shock protein 90). tandfonline.comnih.gov The rationale behind synthesizing and studying this compound lies in the systematic exploration of how different substituents on the benzyl ring and the purine core can modulate biological activity. This approach, known as structure-activity relationship (SAR) studies, is fundamental to medicinal chemistry. nih.govresearchgate.net

Significance of the Purine Scaffold in Contemporary Drug Discovery and Chemical Biology

The purine scaffold's importance in modern drug discovery cannot be overstated. Its prevalence in nature has made it a focal point for the design of molecules that can mimic or antagonize the actions of endogenous purines. This has led to the development of a wide array of therapeutic agents targeting various diseases. nih.gov

The versatility of the purine ring allows for modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This has given rise to purine derivatives with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. nih.gov For example, purine analogues are the backbone of many antiviral drugs, including those used to treat herpes and HIV. nih.gov

In the realm of oncology, purine derivatives have been extensively investigated as inhibitors of protein kinases, which are often dysregulated in cancer cells. rsc.org The structural similarity of some purine derivatives to ATP allows them to bind to the ATP-binding site of kinases, thereby inhibiting their activity. Furthermore, the development of purine-scaffold inhibitors for targets like Hsp90 demonstrates the continued relevance of this chemical class in addressing complex diseases. tandfonline.combenthamdirect.com The study of compounds like this compound contributes to the ever-expanding library of purine derivatives, providing new tools for chemical biology and potential leads for future drug development.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC12H10ClN5259.70Not Available
AdenineC5H5N5135.1373-24-5
2-Chloro-9H-purin-6-amineC5H4ClN5169.5731458-56-7 bldpharm.com
9-(4-chlorobutyl)-9h-purin-6-amineC9H12ClN5225.6869293-19-2 epa.gov
9-[(2-chloropyridin-4-yl)methyl]-9h-purin-6-amineC11H9ClN6260.69Not Available uni.lu
N-Benzyl-9-isopropyl-9H-purin-6-amineC15H17N5267.34Not Available researchgate.net
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amineC14H11N7O293.28Not Available researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(4-chlorophenyl)methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZCEOYUNTGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 9 4 Chlorobenzyl 9h Purin 6 Amine Analogues

Impact of Substitution at the 9-Position of the Purine (B94841) Core on Biological Activity

The substituent at the N9-position of the purine ring plays a pivotal role in determining the biological activity and selectivity of its derivatives. The introduction of various groups at this position can significantly alter the compound's affinity for its molecular targets. semanticscholar.org The size and nature of the substituent at the N9-position are critical for kinase inhibition, with bulky groups often enhancing binding affinity and selectivity. semanticscholar.org

Studies on 2,6,9-trisubstituted purines have shown that N-alkyl substitutions are a key area of exploration for developing new antitumor compounds. semanticscholar.org For instance, research into 9-ethylpurine derivatives aimed to develop selective antagonists for adenosine (B11128) receptors. nih.gov The introduction of a simple ethyl group, as in 9-ethyl-adenine, served as a foundational modification for further substitutions on the purine ring to probe receptor affinity. nih.gov

Influence of Modifications at the 6-Amino Position on Activity Profiles

The 6-amino group of the purine core is a crucial site for modification, significantly influencing the biological profiles of these compounds. A wide array of substitutions at this position has been investigated to enhance potency and selectivity for various targets. acs.orgnih.gov

For example, in the development of anticancer agents, attaching an arylpiperazinyl system to the C6 position of the purine ring has been shown to be beneficial for cytotoxic activity. semanticscholar.org A study on novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs found that an N6-(4-trifluoromethylphenyl)piperazine analog exhibited promising cytotoxicity against several human epithelial cancer cell lines. nih.gov Similarly, research on 6-morpholino/amino-9-sulfonylpurine derivatives demonstrated that these compounds could induce apoptosis in leukemia cells, highlighting the importance of the substituent at the C6 position. mdpi.com

In the context of other biological activities, studies have shown that thioether-linked derivatives at the C6 position were superior to their oxygen and nitrogen isosteres for producing selective positive inotropic activity. nih.gov The nature of the substituent directly impacts the compound's ability to form key interactions within the binding site of its target protein.

Role of Halogenation (e.g., Chlorine) on the Benzyl (B1604629) Moiety in SAR

Halogenation, particularly the introduction of a chlorine atom, on the benzyl moiety attached to the N9-position is a key determinant of the structure-activity relationship for this class of compounds. The presence and position of the halogen can profoundly affect the electronic properties and conformation of the molecule, thereby influencing its binding affinity and selectivity for biological targets.

The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution of the benzyl ring. This alteration can enhance interactions with the target protein, as seen in studies where the substitution of electron-withdrawing groups on the benzhydryl moiety of purine derivatives increased their potency as selective inotropes. nih.gov

Specifically, the 4-chloro substitution on the benzyl ring of 9-(4-Chlorobenzyl)-9H-purin-6-amine is a recurring motif in compounds designed as receptor antagonists. For instance, peripherally selective CB1 receptor antagonists have been developed based on a diphenyl purine scaffold, where one of the phenyl rings is a 4-chlorophenyl group attached to the N9 position. nih.govacs.org The presence of this chlorinated ring is integral to the compound's high affinity and selectivity. Similarly, investigations into Hsp90 inhibitors have utilized a 2',4'-dichloro substitution on an 8-aryl ring linked to the purine core, indicating that halogenation is a valuable strategy for enhancing potency. nih.gov

SAR Related to Specific Biological Target Interactions

Adenosine Receptor Antagonism and Selectivity

The purine scaffold is a well-established framework for developing ligands for adenosine receptors (A1, A2A, A2B, and A3). elsevierpure.comnih.gov The substitution pattern on the purine ring is critical for achieving affinity and selectivity for these receptor subtypes. cncb.ac.cn

For this compound analogues, modifications at the N9 and C6 positions are instrumental in defining their profile as adenosine receptor antagonists. The N6-position often determines selectivity for A1 receptors. sigmaaldrich.com For instance, N6-benzyl groups are a key structural feature for interaction with the A3 adenosine receptor. nih.gov The nature of the substituent at the N9-position, such as an ethyl or benzyl group, also significantly influences affinity across the adenosine receptor subtypes. nih.gov

The development of selective antagonists is a major goal, as these compounds hold therapeutic potential for a variety of disorders, including neurodegenerative diseases, inflammation, and cancer. elsevierpure.combenthamscience.com The structural basis for subtype selectivity is subtle and often relies on specific interactions with non-conserved amino acid residues in the binding pockets of the different receptor subtypes. nih.govbohrium.com For example, while the adenine (B156593) core of the ligand may bind similarly across subtypes, substituents can exploit small differences in the binding sites to confer selectivity. nih.gov

Table 1: SAR of Purine Derivatives at Adenosine Receptors

Modification Position Substituent Type Impact on Activity/Selectivity Reference
N6 Benzyl group Key feature for A3 receptor interaction nih.gov
N6 Various Influences A1 receptor selectivity sigmaaldrich.com
C2 Chloro substitution Can convert A1 agonists into A3 antagonists nih.gov
N9 Alkyl chains Introduction of bulky chains can increase potency cncb.ac.cn
C8 Bromo substitution Higher affinity for A2A and A2B subtypes compared to parent compound nih.gov

Cannabinoid Receptor (CB1, CB2) Antagonism and Selectivity

Derivatives of 9H-purine have been identified as potent antagonists of the cannabinoid receptor 1 (CB1). nih.gov These antagonists are being explored for therapeutic applications where blocking peripheral CB1 receptors is desirable, without the central nervous system side effects associated with earlier generations of CB1 antagonists. acs.org

The structure-activity relationship for this class of compounds at the CB1 receptor highlights the importance of specific substitutions on the purine core. A key structural motif is the presence of an 8-aryl group, such as a 2-chlorophenyl ring, and a 9-aryl group, such as the 4-chlorophenyl ring found in the parent compound's benzyl moiety. nih.govacs.org

Modifications at the C6-position have been extensively explored to enhance potency and selectivity. For example, attaching a piperidinyl group to the C6 position, which is then further functionalized, has yielded potent and peripherally selective CB1 antagonists. nih.gov The nature of the substituent on this piperidine (B6355638) ring can modulate affinity for both CB1 and CB2 receptors, allowing for the fine-tuning of selectivity. nih.gov Generally, agonists show little selectivity between CB1 and CB2, while antagonist compounds can be designed to be highly selective. nih.gov

Table 2: SAR of Purine Derivatives at Cannabinoid Receptors

Compound Modification CB1 Activity CB2/CB1 Selectivity Reference
1 (Otenabant) 8-(2-chlorophenyl)-9-(4-chlorophenyl) base structure Potent Antagonist >50 nih.gov
9 6-[4-(pentanamido)piperidin-1-yl] Potent Antagonist (Ke <10 nM) >50 nih.gov
15 6-[4-(dimethylamino)piperidin-1-yl] Detrimental to CB1 activity - nih.gov

| 16 | 6-[4-(piperidin-1-yl)piperidin-1-yl] | Detrimental to CB1 activity | - | nih.gov |

Enzyme Inhibition Profiles

Purine analogues, including derivatives of 9H-purin-6-amine, are known to inhibit various enzymes involved in purine metabolism and other cellular pathways. nih.gov This inhibitory activity is often the basis for their therapeutic effects, particularly in cancer and autoimmune diseases. nih.gov

One notable target is purine nucleoside phosphorylase (PNP) , an enzyme in the purine salvage pathway. nih.gov Inhibition of PNP is a strategy for T-cell immunosuppression, as PNP deficiency leads to impaired T-cell function. nih.gov Structure-based drug design has led to the development of potent PNP inhibitors based on the purine scaffold. acs.org

Another enzyme target is CD38 NADase , which is involved in various physiological processes. nih.gov A study designing and synthesizing 33 purine derivatives based on a known inhibitor found that substitutions at the C6 position of the purine ring had minimal effect on inhibitory activity, whereas modifications at the N2 position could affect the binding mode. nih.gov

Furthermore, purine derivatives can inhibit enzymes crucial for de novo purine synthesis, such as glutamine phosphoribosyl amidotransferase (GPAT) . youtube.com The end-products of this pathway, AMP and GMP, act as feedback inhibitors of GPAT. youtube.com Synthetic purine analogs can mimic this effect, providing a mechanism for their antiproliferative activity.

Mechanisms of Action and Biological Target Engagement of 9 4 Chlorobenzyl 9h Purin 6 Amine Derivatives

Modulation of Purine (B94841) Metabolism and Associated Signaling Pathways

Derivatives of 9-(4-Chlorobenzyl)-9H-purin-6-amine have been noted for their influence on purine-related pathways. As analogs of endogenous purines, these compounds can be recognized by enzymes involved in purine metabolism, potentially leading to the disruption of nucleotide synthesis and salvage pathways. This can, in turn, affect downstream signaling cascades that are dependent on purine nucleotides like ATP and GTP.

Interaction with Specific Enzymes

The specific interactions of this compound derivatives with various enzymes are a key aspect of their mechanism of action.

Research has highlighted the potential of purine derivatives to inhibit proteases. For instance, certain 6-amino-9-benzyl-9H-purine derivatives have been investigated for their activity against parasitic proteases. While direct studies on this compound's effect on Trypanosomal Cathepsin B like Protease (TbcatB) are not extensively detailed, the broader class of purine analogs shows promise in this area.

Inositol (B14025) hexakisphosphate kinases (IP6Ks) are crucial enzymes in cell signaling, responsible for the synthesis of inositol pyrophosphates. Certain purine-based inhibitors have been developed for these enzymes. The structural similarity of this compound to known IP6K inhibitors suggests it could potentially interact with the ATP-binding site of this kinase.

Cytochrome P450 enzymes are vital for the metabolism of a wide array of compounds. The interaction of purine derivatives with these enzymes is an important consideration. The core purine structure can be a substrate or inhibitor for various CYP isoforms. The specific interactions of this compound with CYP3A4 would be a critical determinant of its metabolic profile and potential drug-drug interactions.

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in signal transduction. The N-terminal ATP-binding pocket of Hsp90 is a well-established target for purine-based inhibitors. Specifically, the endoplasmic reticulum-resident Hsp90 paralog, Grp94, has been targeted by purine derivatives. The 9-benzyl-9H-purin-6-amine scaffold is a known structural motif for Hsp90 inhibitors.

Table 1: Investigated Enzymatic Interactions of this compound Derivatives

Enzyme TargetInteraction TypePotential Effect
Trypanosomal Cathepsin B like Protease (TbcatB)InhibitionAntiparasitic activity
Inositol Hexakisphosphate Kinase (IP6K)InhibitionModulation of cell signaling
Cytochrome P450 Enzymes (CYP3A4)Substrate/InhibitorAltered metabolism
Heat Shock Protein 90 (Hsp90) Paralogs (Grp94)InhibitionDisruption of protein folding and signaling

Receptor Antagonism and Agonism

Purinergic receptors, which are activated by endogenous purines like adenosine (B11128) and ATP, are another potential target for this compound. Depending on the specific receptor subtype and the conformation of the compound, it could act as either an antagonist, blocking the receptor's activity, or an agonist, mimicking the effect of the natural ligand. The N9-substituted purine structure is a common feature in many reported adenosine receptor antagonists.

G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them prominent drug targets. nih.gov The biological activity of this compound and its derivatives is largely mediated through their interaction with various GPCRs. These receptors, characterized by their seven-transmembrane domains, transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.gov The interaction of purine derivatives with these receptors can lead to a cascade of downstream signaling events that ultimately influence cellular function.

The primary GPCR families targeted by derivatives of this compound are the adenosine and cannabinoid receptors. Both of these receptor subfamilies play crucial roles in regulating a multitude of physiological and pathophysiological processes. The nature of the interaction, whether it be agonism, antagonism, or inverse agonism, is highly dependent on the specific substitutions on the purine ring and the benzyl (B1604629) moiety.

Specific Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

Adenosine receptors, which are divided into four subtypes (A1, A2A, A2B, and A3), are key regulators of cellular function in various tissues. nih.gov Derivatives of this compound have been investigated for their ability to modulate the activity of these receptors. The substitution pattern on the purine core and the N6- and 9-positions significantly influences the affinity and selectivity for these receptor subtypes.

Research into N6-substituted adenosine derivatives has shown that the presence of a benzyl group, particularly with a chloro substituent, can impact the efficacy at the A3 adenosine receptor. sigmaaldrich.com For instance, an N6-(3-chlorobenzyl) adenosine derivative has been identified as a dual A1/A3 agonist. sigmaaldrich.com This suggests that the 4-chloro substitution in this compound could also confer significant activity at these receptor subtypes. The affinity of these compounds is often determined through radioligand binding assays, where the displacement of a known radiolabeled ligand is measured.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki)Reference
N6-(3-chlorobenzyl)adenosineHuman A1- sigmaaldrich.com
N6-(3-chlorobenzyl)adenosineHuman A3- sigmaaldrich.com
2-Cl-IB-MECAHuman A1820 nM sigmaaldrich.comsigmaaldrich.com
2-Cl-IB-MECAHuman A2A470 nM sigmaaldrich.comsigmaaldrich.com
2-Cl-IB-MECAHuman A30.33 nM sigmaaldrich.comsigmaaldrich.com

Binding affinities are often expressed as Ki values, where a lower value indicates higher affinity. -: Data not available in the provided search results.

The structure-activity relationship (SAR) studies indicate that modifications at the N6 and 9-positions of the purine ring are critical for determining the selectivity and potency at adenosine receptor subtypes. The introduction of bulky substituents at the N6 position can increase affinity for A1 and A3 receptors. nih.gov

Cannabinoid Receptor Subtypes (CB1, CB2)

The cannabinoid receptors, CB1 and CB2, are integral components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes including pain, appetite, and immune function. Purine-based compounds have emerged as potent modulators of these receptors. Notably, derivatives of 6-(piperidin-1-yl)-8,9-diphenyl purine, which share the core purine structure, have been developed as inverse agonists of the CB1 receptor.

A significant finding in this area is the exploration of analogs with a 4-chlorophenyl group at the 9-position of the purine core, which is directly relevant to the structure of this compound. These studies have led to the development of potent and selective CB1 inverse agonists. The affinity of these compounds for cannabinoid receptors is typically evaluated using radioligand binding assays, with Ki values indicating the potency of the interaction.

Compound/DerivativeReceptor SubtypeBinding Affinity (Ki)Functional ActivityReference
Otenabant (a purine analog)Human CB1PotentInverse Agonist
11-(4-chlorophenyl) substituted purine analogHuman CB1PotentInverse Agonist
Δ9-THCBHuman CB115 nMPartial Agonist nih.gov
Δ9-THCBHuman CB251 nM- nih.gov

Inverse agonists produce an effect opposite to that of an agonist, reducing the basal activity of the receptor. -: Data not available in the provided search results.

The development of these purine-based cannabinoid receptor ligands highlights the potential for this compound derivatives to act as modulators of the endocannabinoid system.

Cellular Pathway Perturbations Induced by Purine Derivatives

The interaction of this compound derivatives with their biological targets initiates a cascade of intracellular events, leading to perturbations in various cellular pathways. These alterations can have profound effects on cell fate and function, including proliferation, immune responses, and neurotransmission.

Effects on Cell Proliferation

A significant area of investigation for purine derivatives has been their potential as antiproliferative agents, particularly in the context of cancer therapy. Several studies have demonstrated that substituted purines can exhibit potent cytotoxic effects against various cancer cell lines. nih.gov For instance, 6,8,9-trisubstituted purine analogs have shown promising cytotoxic activity against human liver, colon, and breast cancer cells.

The antiproliferative activity of these compounds is often assessed using assays such as the MTT assay, which measures cell viability. The results are typically reported as IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%.

Compound/DerivativeCell LineAntiproliferative Activity (IC50)Reference
Pyrazolo[3,4-b]pyridine derivative 14aHepG2 (Liver Cancer)4.2 µM nih.gov
Pyrazolo[3,4-b]pyridine derivative 14dHeLa (Cervical Cancer)5.9 µM nih.gov
Pyrazolo[3,4-d]pyrimidine derivative 11aSNB-75 (CNS Cancer)1.71 µM (GI50) rsc.org

IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

The mechanism underlying the antiproliferative effects of these purine derivatives can involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govrsc.org For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase. rsc.org

Modulation of Immune Response

The immune system is a complex network of cells and molecules that protect the body from pathogens and disease. Purine derivatives have been shown to modulate immune responses, primarily through their anti-inflammatory effects. The engagement of adenosine receptors, particularly the A2A and A3 subtypes, and cannabinoid receptors (CB2) on immune cells can lead to the suppression of inflammatory processes. nih.govnih.gov

The anti-inflammatory activity of these compounds is often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines. For example, 9-cinnamyl-9H-purine derivatives have been shown to inhibit NO production in LPS-induced macrophages. While not a direct derivative, the structural similarity of a 9-(2-chlorobenzyl)-9H-carbazole derivative, which exhibited potent anti-inflammatory activity by inhibiting neutrophil degranulation, suggests a potential mechanism for this compound derivatives.

Influence on Neurotransmission

Purine derivatives can exert significant influence on neurotransmission, primarily through their interaction with adenosine and cannabinoid receptors located in the central nervous system. A1 adenosine receptors are abundantly expressed on presynaptic terminals and their activation typically leads to the inhibition of neurotransmitter release. This mechanism is crucial for the regulation of neuronal excitability.

Derivatives of this compound, by acting as agonists or antagonists at A1 receptors, could therefore modulate the release of various neurotransmitters, such as glutamate (B1630785) and acetylcholine. This neuromodulatory activity could have implications for a range of neurological and psychiatric conditions. Similarly, the interaction of these compounds with CB1 receptors, which are also highly expressed in the brain, can profoundly affect neurotransmission. CB1 receptor activation generally leads to the inhibition of neurotransmitter release from presynaptic terminals. nih.gov

In Vitro Pharmacological Investigations of 9 4 Chlorobenzyl 9h Purin 6 Amine Analogues

Cell-Based Assays for Cytotoxicity and Antiproliferative Activity

Cell-based assays are fundamental in the initial screening of chemical compounds to determine their effects on cell viability and growth. For 9-(4-chlorobenzyl)-9H-purin-6-amine and its analogues, these assays have been crucial in identifying their potential as both anticancer and antiparasitic agents.

Anticancer Activity against Carcinoma Cell Lines (e.g., Huh7, HCT116, MCF7, HL-60)

A series of 6,9-disubstituted purine (B94841) analogues, featuring a 4-substituted benzyl (B1604629) group at the N-9 position, have demonstrated significant cytotoxic activities against various human carcinoma cell lines. researchgate.netnih.gov Initial screenings of these compounds against Huh7 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines revealed promising results, with most analogues showing activity. researchgate.netnih.gov

Notably, certain analogues displayed exceptional potency. For instance, compounds 12 (6-(4-(4-trifluoromethylphenyl)piperazine) analogue) and 22 exhibited excellent cytotoxic activities against Huh7 cells, with IC₅₀ values ranging from 0.08 to 0.13 μM. nih.gov Further testing confirmed that analogue 12 and 25 (6-(4-(3,4-dichlorophenyl)piperazine) analogue) had significant IC₅₀ values of less than 0.1 to 0.13 μM against hepatocellular carcinoma cells (Huh7 and HepG2). nih.gov In general, many of the synthesized compounds in this series showed cytotoxic activities with IC₅₀ values in the range of 0.05 to 21.8 μM. researchgate.netnih.gov

The substitution pattern on the purine ring has been shown to be critical for activity. For example, 2,6,9-trisubstituted purine derivatives have been shown to have proapoptotic effects on the HL-60 acute promyelocytic leukemia cell line. nih.gov Another study highlighted that bozepinib, a compound with a purine moiety, induces apoptosis in breast and colon cancer cells and shows lower IC₅₀ values in colon cancer cells compared to breast cancer cells. researchgate.net

Compound AnalogueCell LineIC₅₀ (μM)
Analogue 12 Huh70.08 - 0.13
Analogue 22 Huh70.08 - 0.13
Analogue 25 Huh7, HepG2< 0.1 - 0.13
General Range Huh7, HCT116, MCF70.05 - 21.8

This table summarizes the cytotoxic activities of various this compound analogues against different cancer cell lines, as reported in scientific literature. nih.gov

Selective Toxicity against Parasitic Organisms (e.g., Trypanosoma brucei)

Protozoan parasites like Trypanosoma brucei, the causative agent of Human African trypanosomiasis, are incapable of synthesizing the purine ring de novo. uantwerpen.be This metabolic vulnerability makes them susceptible to purine analogues. uantwerpen.be The investigation into these compounds has revealed potent antitrypanosomal activity. uantwerpen.be

Structure-activity relationship (SAR) studies on related purine nucleoside analogues have shown that modifications at various positions of the purine and sugar rings can significantly impact activity against T. b. brucei. For instance, halogenated analogues at the 7-position displayed highly potent in vitro activity. uantwerpen.be However, modifications to the 6-amino group were generally not well-tolerated. uantwerpen.be The parasite's reliance on purine salvage pathways, which involve enzymes like 6-oxopurine phosphoribosyltransferases (PRTases), presents a key target for these compounds. nih.gov Inhibition of these enzymes is considered a viable strategy for developing new drugs against trypanosomiasis. nih.gov

Studies on dibenzylideneacetone (B150790) (DBA) analogues have also shown potent in vitro activity against T. b. brucei, with some compounds exhibiting EC₅₀ values as low as 200 nM. nih.gov While these compounds also showed some toxicity to mammalian HEK293 cells, several had selectivity indices greater than 10, indicating a degree of selective toxicity towards the parasite. nih.gov

Biochemical Enzyme Inhibition Assays

The biological activity of purine analogues is often linked to their ability to inhibit specific enzymes. Assays that measure enzyme inhibition are therefore crucial for understanding their mechanism of action. For instance, purine-based compounds have been extensively studied as enzyme inhibitors, particularly targeting protein kinases. researchgate.net

In one study, a purine analogue, compound 9 , demonstrated good inhibitory activity against PDGFRα and PDGFRβ receptor kinases, with inhibition percentages of 45% and 36%, respectively, at a 1 μM concentration. mdpi.com The development of small molecule kinase inhibitors (SMKIs) often involves designing heterocyclic ring systems, like the purine core, that can bind to the ATP-binding site of kinases. nih.gov

Furthermore, some sulfonamide derivatives, which can be incorporated into purine structures, are known to inhibit carbonic anhydrase by interacting with the zinc ion in the enzyme's active site. nih.gov The 6-oxopurine phosphoribosyltransferases (PRTases) in T. brucei are another key enzyme target. Acyclic nucleoside phosphonates (ANPs) have been shown to inhibit these enzymes with Kᵢ values as low as 60 nM. nih.gov

Receptor Binding and Functional Assays (e.g., Radioligand Binding Tests, cAMP Production)

Beyond enzyme inhibition, purine analogues can also exert their effects by binding to G protein-coupled receptors (GPCRs). nih.gov Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Studies have shown that N⁶,9-disubstituted purines can bind to various GPCRs. For example, a series of 6,9-disubstituted purines were evaluated for their ability to bind to the benzodiazepine (B76468) receptor in rat brain tissue. nih.gov One of the most active compounds, 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, had an IC₅₀ of 0.9 μM. nih.gov

Other research has demonstrated that N⁶-benzyl substituted purine analogues can have an affinity for serotonin (B10506) (5-HT) receptors. nih.gov For instance, one N⁶-benzyl substituted analogue with a 7-CF₃ group showed Kᵢ values of 0.50 and 1.0 μM for the 5-HT₂B and 5-HT₆ receptors, respectively. nih.gov Additionally, certain substituted purines have been developed as high-affinity histamine (B1213489) H₃ receptor ligands, with some derivatives showing Kᵢ values as low as 2.91 nM, which is more potent than the reference drug pitolisant. mdpi.comresearchgate.net These binding events can be further characterized by functional assays, such as measuring changes in cyclic AMP (cAMP) production, to determine if the compound acts as an agonist or antagonist.

Compound AnalogueReceptor TargetBinding Affinity (Kᵢ or IC₅₀)
9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine Benzodiazepine Receptor0.9 μM (IC₅₀)
N⁶-benzyl, 7-CF₃ analogue 5-HT₂B Receptor0.50 μM (Kᵢ)
N⁶-benzyl, 7-CF₃ analogue 5-HT₆ Receptor1.0 μM (Kᵢ)
Substituted Purine Derivative 3d Histamine H₃ Receptor2.91 nM (Kᵢ)
Substituted Purine Derivative 3h Histamine H₃ Receptor5.51 nM (Kᵢ)

This table presents the binding affinities of specific purine analogues to various G protein-coupled receptors. nih.govnih.govmdpi.com

Assessment of Compound Selectivity in In Vitro Systems

Selectivity is a critical parameter in drug development, indicating a compound's ability to interact with its intended target over other potential targets. For this compound analogues, selectivity has been assessed in various contexts.

In anticancer studies, selectivity is often evaluated by comparing the cytotoxicity of a compound against cancer cell lines versus normal, non-cancerous cell lines. For example, bozepinib, a potent antitumor compound, was noted for its selective action. researchgate.net Similarly, in antiparasitic research, the selectivity index (SI) is calculated by comparing the toxicity towards the parasite with the toxicity towards a mammalian cell line (e.g., HEK293). Several DBA analogues active against T. b. brucei showed selectivity indices greater than 10, suggesting a favorable therapeutic window. nih.gov

Receptor binding studies also provide insights into selectivity. By screening compounds against a panel of different receptors, researchers can identify which analogues bind preferentially to a specific receptor subtype. For instance, the N⁶-benzyl substituted purine analogue mentioned earlier showed higher affinity for the 5-HT₂B receptor over the 5-HT₆ receptor. nih.gov This selectivity can be fine-tuned through chemical modifications to the purine core and its substituents. nih.gov

Membrane Permeability Studies (e.g., MDCK-mdr1 Permeability Assay)

A compound's ability to cross biological membranes is a key determinant of its potential bioavailability and efficacy. The Madin-Darby Canine Kidney (MDCK) cell permeability assay is a widely used in vitro model to predict intestinal and blood-brain barrier penetration. enamine.netcreative-bioarray.comprofacgen.com A variation of this assay uses MDCK cells transfected with the human MDR1 gene (MDCK-MDR1), which overexpresses the P-glycoprotein (P-gp) efflux pump. enamine.netevotec.com This model is particularly valuable for identifying compounds that are substrates of P-gp, an important mechanism of multidrug resistance. bioduro.com

The assay involves growing a monolayer of MDCK-MDR1 cells on a semi-permeable support, separating apical (top) and basolateral (bottom) compartments. enamine.net The transport of a test compound is measured in both directions (A→B and B→A). bioduro.com The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport. bioduro.com An efflux ratio (Papp B→A / Papp A→B) greater than 2 typically indicates that the compound is subject to active efflux by P-gp. bioduro.com This assay is crucial for predicting a compound's absorption and potential to reach its target site within the body. creative-bioarray.comevotec.com

Computational and Modeling Approaches in Research on 9 4 Chlorobenzyl 9h Purin 6 Amine

Ligand Design and Virtual Screening Strategies for Purine-Based Compounds

The design of novel purine-based compounds, including derivatives of 9-(4-Chlorobenzyl)-9H-purin-6-amine, frequently begins with computational ligand design and virtual screening. researchgate.netnih.gov These strategies aim to identify promising drug candidates from large chemical databases before their actual synthesis, saving significant time and resources. nih.gov

Ligand-Based Virtual Screening: In the absence of a known 3D structure of the biological target, ligand-based methods are employed. researchgate.net One of the primary techniques is pharmacophore modeling. A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific target and trigger a biological response. researchgate.net This model is generated by superimposing a set of active molecules and identifying their common chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. frontiersin.org This pharmacophore model is then used as a 3D query to screen compound libraries to find new molecules that match these features. frontiersin.org

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is available, structure-based virtual screening (SBVS) is a powerful approach. nih.govnih.gov This method involves docking candidate molecules from a virtual library into the binding site of the target protein. nih.gov The docking process predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity using scoring functions. This allows for the ranking of compounds based on their predicted ability to interact with the target, prioritizing the most promising candidates for further investigation. nih.gov For purine-based compounds, this strategy has been instrumental in identifying new scaffolds and optimizing existing ones for various biological targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. beilstein-journals.orgphmethods.net This relationship is then used to predict the activity of new, unsynthesized analogs. nih.govCurrent time information in Rome, IT. For purine (B94841) derivatives, QSAR is a vital tool for understanding which structural modifications can lead to improved potency and selectivity. nih.gov

2D-QSAR: Traditional QSAR models use 2D descriptors, such as physicochemical properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters, to build a linear regression model. researchgate.net For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the purine ring leads to a predictable increase in activity. nih.gov

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach by considering the 3D properties of molecules. researchgate.netnih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.gov

CoMSIA expands on this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the structure-activity relationship. researchgate.net

The results of 3D-QSAR are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. researchgate.netnih.gov For a compound like this compound, these maps could guide modifications on the chlorobenzyl group or the purine core to optimize its interaction with a target. The statistical reliability of these models is assessed using parameters like the cross-validation coefficient (q²) and the correlation coefficient (r²). nih.gov A q² value greater than 0.5 is generally considered indicative of a model with good internal predictive capability. nih.gov

Table 1: Key Statistical Parameters in QSAR Model Validation

ParameterDescriptionAcceptable Value
r² (Correlation Coefficient) Measures the goodness of fit of the model to the training set data.Closer to 1.0
q² (Cross-validated r²) Assesses the internal predictive ability of the model using methods like leave-one-out (LOO).> 0.5
pred_r² (External r²) Evaluates the model's ability to predict the activity of an external test set of compounds.> 0.3
F-test Value Indicates the statistical significance of the regression model.High value
Standard Error of Estimate (SEE) Measures the standard deviation of the residuals.Low value

This table provides a general guide to the statistical metrics commonly used to validate the robustness and predictive power of QSAR models.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction (e.g., Grp94-Ligand Interactions)

To understand how this compound might interact with a specific biological target, molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict the binding mode and stability of the ligand-protein complex.

Molecular Docking: This computational technique places a ligand into the binding site of a target protein and predicts its conformation and orientation. nih.gov The process is guided by a scoring function that estimates the binding affinity. nih.gov For purine-based inhibitors, docking studies are crucial for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. For example, research on purine-scaffold compounds targeting the Hsp90 paralog Grp94 has utilized molecular modeling to rationalize the affinity and selectivity of different derivatives. nih.gov Grp94 is a promising therapeutic target in various diseases, including cancer and diabetes, and features unique hydrophobic subpockets that can be exploited for selective inhibition. beilstein-journals.orgnih.gov Docking this compound into the Grp94 binding site could reveal how its 4-chlorobenzyl group fits into these pockets, providing a structural basis for its potential selectivity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. By simulating the movements of atoms and molecules, MD can confirm the persistence of key interactions observed in docking and identify other stable interactions, thereby validating the proposed binding mode.

Predictive Modeling of Biological Activity (e.g., Trypanocidal Activity)

Computational models are extensively used to predict specific biological activities. For purine analogs, which are known to interfere with the purine salvage pathway essential for certain parasites, predicting trypanocidal (anti-trypanosome) activity is of significant interest. Trypanosoma species are the causative agents of debilitating illnesses like Chagas disease and African sleeping sickness. frontiersin.org

QSAR and 3D-QSAR models have been successfully developed to predict the antitrypanosomal activity of various compound classes. nih.gov For instance, 3D-QSAR studies on purine-carbonitriles as inhibitors of cruzain, the major cysteine protease of Trypanosoma cruzi, have identified key structural requirements for inhibitory activity. researchgate.net The resulting contour maps indicated that bulky, electronegative groups at specific positions on the phenyl ring of the inhibitors were crucial for high potency. researchgate.net

Similarly, screening of synthetic purine analog libraries against T. cruzi has identified compounds with significant anti-parasitic activity. Subsequent in silico docking studies on these active compounds suggested that enzymes in the parasite's purine salvage pathway, such as adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT), were the most likely targets. Therefore, predictive models for this compound would likely focus on its potential to inhibit such essential parasite enzymes, guiding its development as a potential trypanocidal agent.

Table 2: Example of Purine Analogs and their Trypanocidal Activity

Compound IDStructureTarget OrganismIC₅₀ (µM)Potential Target
L4-0c Purine AnalogT. cruzi2.42TcAPRT
L4-1c Purine AnalogT. cruzi3.15TcAPRT
L4-9b Purine AnalogT. cruzi8.16TcHGPRT
Compound 1c Pyrazole-thiadiazoleT. cruzi13.54Not specified
Compound 2k Pyrazole-thiadiazoleT. cruzi10.37Not specified

Data adapted from studies on synthetic analogs against Trypanosoma cruzi, illustrating the range of activities and potential enzymatic targets within the parasite. IC₅₀ represents the half-maximal inhibitory concentration. TcAPRT and TcHGPRT are key enzymes in the parasite's purine salvage pathway.

Analysis of Conformational Dynamics and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

A comprehensive understanding of a molecule's biological activity requires a detailed analysis of its three-dimensional structure, conformational flexibility, and the non-covalent interactions it forms with its target.

Conformational Analysis: The biological activity of a molecule like this compound is highly dependent on its 3D conformation. The relative orientation of the purine ring and the 4-chlorobenzyl substituent is critical. This orientation is defined by torsion angles. X-ray crystallography studies of related molecules, such as N-Benzyl-9-isopropyl-9H-purin-6-amine, have revealed the specific dihedral angles between the purine and benzene (B151609) rings, which in some cases can be nearly perpendicular (e.g., 89.21°). nih.gov This conformational preference influences how the molecule fits into a receptor's binding pocket.

Intermolecular Interactions: The binding of this compound to its biological target is governed by a network of intermolecular interactions. These include:

Hydrogen Bonding: The amine group and nitrogen atoms in the purine ring can act as hydrogen bond donors and acceptors, forming crucial connections with amino acid residues in the target protein.

Pi-Pi Stacking: The aromatic purine and chlorobenzyl rings can engage in π-π stacking interactions with aromatic residues of the protein target (e.g., Phenylalanine, Tyrosine, Tryptophan).

Hydrophobic Interactions: The benzyl (B1604629) group provides a hydrophobic surface that can interact favorably with nonpolar pockets in the binding site.

C-H···π Interactions: Weak hydrogen bonds can also form between C-H groups and the π-systems of aromatic rings, further stabilizing the complex.

Computational methods, particularly MD simulations, allow for the detailed study of these interactions and their dynamics, providing a complete picture of the binding event at the atomic level.

Future Research Directions and Therapeutic Potential of 9 4 Chlorobenzyl 9h Purin 6 Amine Derivatives

Exploration of Novel Biological Targets for Purine (B94841) Analogues

The therapeutic value of purine analogues stems from their ability to interact with a wide array of biological targets, often by mimicking natural nucleosides and interfering with metabolic or signaling pathways. nih.gov Future investigations into derivatives of 9-(4-chlorobenzyl)-9H-purin-6-amine are expected to uncover new therapeutic applications by identifying novel protein interactions.

A primary area of focus remains in oncology. Purine analogues are known to play vital roles in cellular bioprocesses such as cell growth, proliferation, and division, making them crucial in cancer therapy. nih.gov Research has demonstrated that 6,8,9-trisubstituted purine derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.gov For instance, certain derivatives have shown superior efficacy compared to established drugs like 5-Fluorouracil and Fludarabine. nih.gov A key direction is the development of analogues that can overcome acquired resistance mechanisms in cancer cells. nih.gov

Beyond general cytotoxicity, the focus is shifting towards specific molecular targets. Cyclin-dependent kinases (CDKs), particularly CDK2, are promising targets for breast cancer treatment, and purine structures serve as an effective therapeutic scaffold. nih.gov Novel purine-based compounds have demonstrated potent and selective inhibition of CDK2. nih.gov Similarly, other protein kinases are attractive targets. Purine-containing analogues have shown inhibitory activity against Bcr-Abl1 kinase, as well as platelet-derived growth factor receptors (PDGFRα and PDGFRβ). nih.gov

Furthermore, the therapeutic potential of purine derivatives extends beyond cancer. A notable example is the development of a potent and selective cannabinoid type 1 (CB1) receptor antagonist based on a purine scaffold, 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide (CP-945,598). nih.gov This compound demonstrated the ability to reduce food intake and increase energy expenditure in animal models, highlighting its potential for treating metabolic disorders. nih.gov The diverse biological activities reported for various disubstituted purines, including antibacterial, antileishmanial, and antitumor effects, suggest that derivatives of this compound could be screened against a wide range of pathogens and disease targets. researchgate.net

Development of Advanced Synthetic Methodologies for Structural Diversification

The exploration of the therapeutic potential of this compound is intrinsically linked to the development of versatile and efficient synthetic methodologies. The ability to systematically modify the purine core at various positions (C2, C6, N9, etc.) is crucial for generating chemical diversity and fine-tuning biological activity.

Current synthetic strategies often begin with commercially available purine precursors, such as 2,6-dichloropurine (B15474) or 4,6-dichloro-5-nitropyrimidine. nih.govnih.gov A common approach involves sequential nucleophilic substitution reactions. For example, the synthesis of 6,8,9-trisubstituted purines can be achieved through a multi-step process starting from 4,6-dichloro-5-nitropyrimidine. nih.gov Similarly, N-9 substituted purines can be prepared by reacting a purine base with an appropriate benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like cesium carbonate in a solvent like dimethylformamide (DMF). nih.gov

Future research will likely focus on developing more advanced and efficient synthetic routes. This includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, which allow for the introduction of a wide variety of substituents onto the purine scaffold. evitachem.com The development of site-selective reactions is also a key area. For instance, methods that allow for precise substitution at the C-2 position of the purine ring without the need for costly catalysts or extensive column purification are highly desirable. nih.gov

The synthesis of complex purine derivatives often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. evitachem.com The synthesis of 9-aryl-6-aminopurines can be achieved from 5-amino-1-aryl-4-cyanoimidazole precursors, which are then cyclized to form the purine ring system. researchgate.net Another route involves the reaction of diaminomaleonitrile (B72808) with triethyl orthoformate to generate formamidine (B1211174) intermediates, which can then be converted into 6-cyano-9-aryl-9H-purine derivatives. researchgate.net These methodologies provide a toolkit for creating libraries of this compound derivatives with diverse functionalities, enabling a thorough exploration of their structure-activity relationships.

Investigation of Structure-Based Drug Design Principles for Optimized Potency and Selectivity

To move beyond serendipitous discovery, future efforts in developing derivatives of this compound will heavily rely on structure-based drug design. This rational approach aims to optimize the potency and selectivity of compounds by understanding their interactions with biological targets at a molecular level.

The foundation of this approach is the elucidation of structure-activity relationships (SAR). By synthesizing and testing a series of related compounds, researchers can identify which structural modifications lead to improved biological effects. For example, in a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives, the analogue with a 4-methylphenyl substituted piperazine (B1678402) group at the C-6 position displayed the most potent cytotoxic activity against liver cancer cells. nih.gov Similarly, for CDK2 inhibitors, specific substitutions on the purine ring led to compounds with high cytotoxicity against triple-negative breast cancer cell lines and, crucially, high selectivity indexes when compared to non-cancerous cells. nih.gov

Computational modeling and molecular docking studies are integral to this process. These in silico methods can predict how a purine analogue will bind to the active site of a target protein, such as a protein kinase. nih.gov This allows for the pre-screening of virtual compound libraries and the prioritization of synthetic targets that are most likely to be active. By analyzing the binding modes, researchers can design new derivatives with enhanced interactions, for example, by adding functional groups that can form additional hydrogen bonds or hydrophobic contacts with the protein.

X-ray crystallography of ligand-protein complexes provides the most detailed structural information, revealing the precise orientation of the inhibitor within the binding pocket. The crystal structure of compounds like N-Benzyl-9-isopropyl-9H-purin-6-amine reveals important details about their conformation and intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical for their biological activity. researchgate.net By combining SAR studies, computational modeling, and structural biology, researchers can iteratively refine the structure of this compound derivatives to create highly potent and selective therapeutic agents with minimized off-target effects.

Role as Biochemical Tools for Elucidating Cellular Pathways and Processes

In addition to their therapeutic potential, derivatives of this compound can serve as valuable biochemical tools for basic research. By designing compounds that interact with specific cellular components, scientists can probe and elucidate complex biological pathways and processes.

Purine analogues can be modified to act as molecular probes. For instance, N-(4-aminobenzyl)-9H-purin-6-amine has been incorporated into nano-biosensors. iau.irresearchgate.net These functionalized nanoparticles can then be used to study interactions with biomolecules like DNA. By monitoring changes in properties such as fluorescence upon binding, these tools can provide insights into nucleic acid recognition and dynamics. iau.irresearchgate.net

Derivatives designed as potent and selective inhibitors of a particular enzyme, such as a specific kinase, can be used to dissect its role in cellular signaling cascades. By treating cells with the inhibitor and observing the downstream consequences, researchers can map the pathways regulated by that enzyme. This is particularly useful for validating new drug targets. The use of cannabinoid receptor antagonists derived from purines, for example, has helped to clarify the role of the CB1 receptor in regulating metabolism. nih.gov

Furthermore, purine derivatives can be functionalized with reporter tags, such as fluorescent dyes or biotin, to facilitate their detection and isolation. These tagged molecules can be used in a variety of applications, including cellular imaging to visualize the subcellular localization of a target protein, or in affinity chromatography to pull down and identify binding partners from cell lysates. The development of such chemical probes from the this compound scaffold will undoubtedly contribute to a deeper understanding of fundamental cellular biology.

Q & A

Basic: What synthetic methodologies are commonly employed for 9-(4-Chlorobenzyl)-9H-purin-6-amine, and how are reaction conditions optimized?

Answer:
The synthesis typically involves alkylation of purine derivatives with 4-chlorobenzyl halides. A standard protocol (adapted from similar purine alkylations) includes:

  • Step 1: Reacting 6-aminopurine with 4-chlorobenzyl bromide in a polar aprotic solvent (e.g., DMF or DMSO).
  • Step 2: Using a base like potassium carbonate to deprotonate the purine N9 position, facilitating alkylation.
  • Critical Conditions: Temperature (60–80°C), reaction time (12–24 hr), and stoichiometric excess of the benzyl halide (1.2–1.5 eq) to maximize yield .
  • Purity Control: Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for target-specific activity?

Answer:
SAR strategies include:

  • Substituent Variation: Modifying the benzyl group (e.g., introducing electron-withdrawing groups like halogens or adjusting para/meta positions) to alter receptor binding. For example, 3-iodobenzyl analogs show enhanced A3 adenosine receptor affinity (Kᵢ = 0.33 nM) .
  • Core Modifications: Replacing the purine scaffold with pyrazolo[3,4-d]pyrimidine or altering the N6 amine to a thiol group to modulate solubility and target selectivity .
  • Biological Assays: Testing derivatives in enzyme inhibition assays (e.g., acetylcholinesterase) or receptor-binding studies (e.g., adenosine A1/A3) to correlate structural changes with activity .

Data Contradiction: How should researchers address discrepancies in reported biological activities of 4-chlorobenzyl-substituted purines?

Answer:
Discrepancies often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO-K1) or enzyme sources (recombinant vs. tissue-extracted AChE) .
  • Structural Isomerism: Misassignment of substitution positions (e.g., 4-chlorobenzyl vs. 2-chlorobenzyl) can drastically alter activity, necessitating re-evaluation via NMR or X-ray crystallography .
  • Solution: Validate results using orthogonal assays (e.g., SPR for binding kinetics alongside functional cAMP assays) and confirm compound identity via HRMS and 2D-NMR .

Experimental Design: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 (to distinguish CH, CH₂, CH₃) and COSY/HSQC for connectivity. Key signals include N9-CH₂ (δ ~5.2 ppm) and aromatic protons (δ ~7.3–7.5 ppm) .
  • HRMS: Confirm molecular formula (C₁₂H₁₁ClN₆ requires [M+H]⁺ = 275.0804).
  • HPLC: Assess purity (>95%) with a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA), retention time ~8.2 min .
  • X-ray Crystallography: Resolve ambiguous regiochemistry (e.g., N7 vs. N9 alkylation) using SHELX software for structure refinement .

Mechanistic Insight: What methodologies confirm the interaction of this compound with adenosine receptors?

Answer:

  • Radioligand Binding Assays: Compete with [³H]-CCPA (A1 receptor) or [¹²⁵I]-AB-MECA (A3 receptor) in membrane preparations. Calculate Kᵢ values using Cheng-Prusoff equation .
  • Functional Assays: Measure cAMP inhibition (A3 agonist) or stimulation (A2a antagonist) in transfected cells using ELISA or BRET-based sensors .
  • Molecular Docking: Use AutoDock Vina to model binding poses in receptor crystal structures (e.g., PDB: 4UWO for A3), validating with mutagenesis studies .

Advanced Synthesis: How can regioselective alkylation at the purine N9 position be achieved to minimize byproducts?

Answer:

  • Protecting Groups: Temporarily block N7 with a trimethylsilyl group, enabling N9-specific alkylation. Deprotect with TBAF post-reaction .
  • Solvent Effects: Use DMF at 80°C to favor N9 over N7 alkylation (steric hindrance reduces N7 reactivity) .
  • Monitoring: Track reaction progress via TLC (Rf = 0.4 in 9:1 CH₂Cl₂/MeOH) to isolate the N9 product before side reactions occur .

Biological Activity: What in vitro models are suitable for evaluating the therapeutic potential of this compound?

Answer:

  • Neurodegeneration: Primary cortical neurons treated with Aβ25-35 to test AChE inhibition (Ellman’s assay) .
  • Cancer: Cell viability assays (MTT) in leukemia lines (e.g., Jurkat) to assess antiproliferative effects linked to adenosine receptor modulation .
  • Inflammation: LPS-stimulated macrophages to measure cytokine suppression (IL-6, TNF-α) via ELISA, indicating immunomodulatory activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.